molecular formula C11H18N4O B2879654 1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine CAS No. 1467864-04-5

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Cat. No.: B2879654
CAS No.: 1467864-04-5
M. Wt: 222.292
InChI Key: OFASWYBZXDTNBJ-UHFFFAOYSA-N
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Description

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a chemical compound featuring a pyrazole core substituted with an amine functional group at the 4-position and a 2-methylpiperidine-1-carbonyl moiety at the 3-position. This specific molecular architecture, which integrates two nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and drug discovery research . Compounds based on the pyrazole scaffold are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The piperidine subunit is a common pharmacophore found in many biologically active molecules and pharmaceutical agents . The amide linkage between the two ring systems contributes to the molecule's stability and can influence its binding affinity to biological targets. As a building block, this compound can be utilized in the synthesis of more complex molecules for the development of novel therapeutic agents . It is also a candidate for high-throughput screening and biochemical assays to investigate its mechanism of action and inhibitory potential against various enzymes, such as protein kinases . This product is intended for research purposes and is not designed for human therapeutic or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(4-amino-1-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)10-9(12)7-14(2)13-10/h7-8H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFASWYBZXDTNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NN(C=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development .

Biological Activity

1-Methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a complex organic compound notable for its unique pyrazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with a methyl group at the first position and a 2-methylpiperidine moiety attached via a carbonyl group at the third position. The structural characteristics suggest possible interactions with biological targets, particularly in cancer and neurological disorders.

Structural Characteristics

The molecular formula of this compound is C11H18N4OC_{11}H_{18}N_{4}O, with a molecular weight of 222.29 g/mol. The compound's structure is illustrated below:

Property Details
Molecular FormulaC11H18N4OC_{11}H_{18}N_{4}O
Molecular Weight222.29 g/mol
CAS Number1467864-04-5

Anticancer Properties

Research indicates that compounds within the pyrazole family, including derivatives similar to this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can induce cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties. In particular, compounds with piperidine structures have been linked to interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders as well as cancer .

A study focusing on pyrazole carboxamides found notable antifungal and anticancer activities, reinforcing the therapeutic potential of pyrazole-based compounds . Additionally, research on the combination of certain pyrazoles with doxorubicin showed enhanced cytotoxic effects in breast cancer cell lines, particularly in the MDA-MB-231 cell line, which is known for its aggressive nature .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors implicated in cancer progression and neurodegenerative diseases. The presence of the piperidine moiety may enhance binding affinity and selectivity towards these targets compared to simpler analogs .

Study on Anticancer Activity

In a recent study examining the anticancer potential of various pyrazoles, researchers tested several derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that specific substitutions on the pyrazole ring significantly influenced cytotoxicity and apoptosis induction. Notably, combinations of these compounds with doxorubicin resulted in a synergistic effect that warrants further investigation for therapeutic applications in resistant cancer types .

Interaction Studies

Preliminary interaction studies suggest that compounds similar to this compound may interact with receptors involved in cancer and neurological pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential .

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